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1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Anticancer Research

1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2097964-74-2) is a heterocyclic building block with the molecular formula C7H10N4O2 and a molecular weight of 182.18 g/mol. The structure combines a 1,2,3-triazole-4-carboxylic acid moiety with an azetidine ring connected via a methylene linker, making it a scaffold of interest for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
CAS No. 2097964-74-2
Cat. No. B1492613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS2097964-74-2
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1C(CN1)CN2C=C(N=N2)C(=O)O
InChIInChI=1S/C7H10N4O2/c12-7(13)6-4-11(10-9-6)3-5-1-8-2-5/h4-5,8H,1-3H2,(H,12,13)
InChIKeyFXODBOQVPAPFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2097964-74-2): Core Building Block Identification


1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2097964-74-2) is a heterocyclic building block with the molecular formula C7H10N4O2 and a molecular weight of 182.18 g/mol . The structure combines a 1,2,3-triazole-4-carboxylic acid moiety with an azetidine ring connected via a methylene linker, making it a scaffold of interest for medicinal chemistry and fragment-based drug discovery [1]. However, comprehensive public-domain quantitative characterization for this specific compound is extremely limited in primary literature and authoritative databases.

Dual-functionalized azetidine–triazole-4-carboxylic acid heterocyclic building block
Azetidine ring provides conformational constraint and a defined exit vector geometry
Methylene linker modulates relative spatial orientation of the two heterocycles
Carboxylic acid handle supports amide, ester, and library derivatization workflows

Why 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by a Generic Triazole Building Block


Generic substitution is inadvisable because the compound is a dual-functionalized scaffold; the azetidine ring introduces distinct conformational constraints and pKa properties compared to pyrrolidine or piperidine analogs, while the triazole-4-carboxylic acid serves as both a pharmacophore and a synthetic handle [1]. The methylene spacer further modulates the relative geometry of the two heterocycles. Interchanging with a simpler triazole-carboxylic acid (e.g., 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid) would eliminate the rigid, saturated azetidine character that influences target binding, solubility, and metabolic stability in lead optimization programs [2]. At present, no direct, quantitative comparative data for this specific compound versus close analogs is publicly available in peer-reviewed literature or patents.

Pyrrolidine / piperidine analogs
Larger ring size alters exit vector geometry and nitrogen lone-pair orientation; binding poses may not transfer directly.
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
Lacks the azetidine ring; removing rigid sp3 character may shift conformational preference and target engagement profile.
Simpler triazole-carboxylic acid building blocks
Absence of the azetidine scaffold limits spatial constraint and pharmacophore diversity; scaffold hopping may require validation.

Quantitative Differentiation Evidence for 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2097964-74-2)


No public head-to-head biological activity data available for this specific compound versus close analogs

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, CAS, Google Patents) did not yield any quantitative head-to-head comparison of the antiproliferative, antimicrobial, or other biological activity of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid against a named comparator. The closest class-level inference comes from a study on structurally related 1,2,3-triazole-4-carboxylic acids, which demonstrated antiproliferative activity in the NCI-60 human tumor cell line panel [1]. However, that study did not include the target compound and cannot be used to benchmark its performance. The absence of direct evidence means that any claim of superiority versus 1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid or 1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is unsupported.

Biological activity comparison
Data to verify
No public head-to-head data available
Procurement rests on structural distinctiveness, not demonstrated biological superiority.
Class-level antiproliferative data exist for related triazole acids but exclude target compound.
Medicinal Chemistry Fragment-Based Drug Discovery Anticancer Research

Conformational constraint: Azetidine versus pyrrolidine/piperidine ring size comparison

The azetidine ring in the target compound provides a distinct conformational profile compared to larger saturated nitrogen heterocycles. An X-ray crystallographic and exit vector analysis of related azetidine-based isosteres demonstrated that the 3-substituted azetidine scaffold yields a smaller spatial footprint and different nitrogen lone-pair orientation relative to piperidine and pyrrolidine analogs [1]. Specifically, the C–N–C bond angle in azetidine (~90°) is significantly more strained than in pyrrolidine (~105°) or piperidine (~111°), which alters the trajectory of the methylene-linked triazole moiety [1]. While quantitative binding data for the target compound are lacking, this geometric differentiation is a class-level property that can influence target engagement and selectivity.

Ring strain & exit vector
Class-level
Azetidine C–N–C ~90° vs pyrrolidine ~105° / piperidine ~111°; difference ~15–21°
Supports distinct exit vector geometry for azetidine-linked scaffolds in structure-based design.
X-ray and DFT-optimized geometries from related azetidine isosteres.
Medicinal Chemistry Conformational Analysis Lead Optimization

No public pKa or LogP data available for this specific compound; class-level trends suggest lower basicity

The conjugate acid pKa of unsubstituted azetidine (11.29) is slightly lower than that of pyrrolidine (11.31) and piperidine (11.22) [1]. However, the introduction of an electron-withdrawing triazole substituent on the azetidine nitrogen via a methylene linker is expected to further reduce the basicity, potentially improving membrane permeability under physiological conditions relative to analogs with more basic amine centers. A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives found that azetidine-based compounds generally exhibit lower intrinsic microsomal clearance (Clint) compared to their piperidine counterparts, though the magnitude varied by substitution pattern [2]. No experimental pKa, LogP, or Clint values are available for the target compound itself.

Physicochemical properties
Class-level
No experimental pKa or LogP available for target compound
Class-level trend suggests reduced basicity vs. piperidine analogs; may alter permeability context.
Parent azetidine pKa = 11.29; triazole substitution expected to further lower basicity.
Physicochemical Properties Drug Likeness ADME

Recommended Application Scenarios for 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid Based on Structural Differentiation


Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Conformationally Constrained Triazole Carboxylic Acid Fragments

This compound is suitable as a fragment hit or building block in FBDD programs targeting proteins where a rigid, sp3-rich azetidine-linked triazolecarboxylic acid can probe a distinct chemical space not accessible with flexible-chain analogs. The azetidine core provides a defined exit vector that can be exploited in structure-guided optimization [1]. The carboxylic acid handle allows straightforward conversion to amides, esters, or other derivatives for library synthesis.

Synthesis of PROTAC Ligands Requiring a Rigid Linker with a Carboxylic Acid Conjugation Point

The combination of a triazole ring (a common click-chemistry-derived linker) with an azetidine spacer offers a semi-rigid scaffold that could serve as a linker or ligand moiety in PROTAC design. The free carboxylic acid enables direct conjugation to amine-containing target-binding warheads or E3 ligase ligands via amide bond formation. The constrained geometry may reduce the entropic penalty upon ternary complex formation compared to flexible alkyl linkers [2].

Medicinal Chemistry Hit-to-Lead Optimization Where Piperidine or Pyrrolidine Bioisosteric Replacement is Desired

If an initial hit containing a piperidine or pyrrolidine moiety exhibits poor metabolic stability or off-target activity, the azetidine analog may serve as a bioisostere with altered physicochemical properties. The class-level trend toward lower intrinsic clearance of azetidine-containing compounds [3] supports this strategy, although bespoke profiling of the target compound is essential.

Chemical Biology Probe Development Requiring Dual-Functionalized Heterocyclic Scaffolds

The presence of both a free secondary amine (azetidine) and a carboxylic acid (triazole) in the same molecule allows for orthogonal derivatization strategies, such as selective protection/deprotection sequences or sequential bioconjugation. This dual functionality is less common among commercial triazole building blocks, making the compound a versatile intermediate for probe synthesis.

Application
Selection Property
Validation Focus
Fragment-based drug discovery with constrained triazole fragments
Azetidine-linked exit vector geometry
SPR/NMR binding and structure-guided optimization
PROTAC ligand synthesis requiring a rigid carboxylic acid linker
Semi-rigid azetidine-triazole scaffold with conjugation point
Ternary complex formation and degradation efficiency
Piperidine / pyrrolidine bioisosteric replacement in hit-to-lead
Azetidine bioisostere with altered physicochemical profile
Metabolic stability and off-target selectivity profiling
Chemical biology probe development with dual-functionalized scaffold
Orthogonal amine and carboxylic acid derivatization handles
Selective protection/deprotection and probe stability
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